molecular formula C10H14FNO B13175236 3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol

3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol

Cat. No.: B13175236
M. Wt: 183.22 g/mol
InChI Key: IKTYIEUMBMKPAX-UHFFFAOYSA-N
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Description

3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol ( 1525261-54-4) is a fine organic chemical building block with a molecular formula of C10H14FNO and a molecular weight of 183.22 g/mol . This amino alcohol compound features a 3-fluorophenyl group and a propanolamine backbone, a structure of high interest in modern medicinal chemistry. This compound serves as a critical synthetic intermediate in pharmaceutical research, particularly in the discovery and development of novel receptor-targeted therapeutics. The scaffold is highly relevant for constructing potential analgesics, as the 3-fluorophenyl moiety is a common pharmacophore in ligands targeting central nervous system receptors . Research into similar amino alcohol derivatives has demonstrated their utility in developing potent and selective agonists for opioid receptors, such as the μ-opioid receptor (MOR), which are important for pain management . The structural features of this compound—specifically the amino group, the chiral centers, and the fluorinated aromatic ring—make it a versatile precursor for structure-activity relationship (SAR) studies, allowing researchers to optimize drug candidates for enhanced binding affinity, selectivity, and metabolic stability . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-amino-1-(3-fluorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7(6-12)10(13)8-3-2-4-9(11)5-8/h2-5,7,10,13H,6,12H2,1H3

InChI Key

IKTYIEUMBMKPAX-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC(=CC=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally follows multi-step organic synthesis pathways involving key intermediates and reduction/hydroxylation steps:

  • Step 1: Formation of 3-fluoro-β-nitrostyrene intermediate
    React 3-fluorobenzaldehyde with nitromethane under base-catalyzed conditions to form 3-fluoro-β-nitrostyrene. This step introduces the nitroalkene moiety adjacent to the aromatic ring.

  • Step 2: Reduction of the nitroalkene
    The nitrostyrene intermediate is reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4), yielding 3-fluoro-β-aminoethylbenzene. This reduction converts the nitro group to a primary amine.

  • Step 3: Hydroxylation to introduce the alcohol group
    The aminoethylbenzene derivative undergoes hydroxylation to introduce the hydroxyl group at the first carbon, completing the amino alcohol structure.

This route leverages classical organic transformations—condensation, reduction, and hydroxylation—to build the target molecule while maintaining stereochemical integrity where applicable.

Alternative Synthetic Approach via Claisen Condensation and Reduction

A related synthetic strategy, adapted from methods used for preparing fluoxetine precursors, involves:

  • Claisen condensation of acetophenone with ethyl formate to yield benzoylacetaldehyde sodium salt.

  • Condensation of this intermediate with methylamine hydrochloride to produce 1-phenyl-3-methylamino-1-propen-1-one.

  • Reduction of the propenone intermediate with sodium borohydride (NaBH4) in glacial acetic acid at controlled temperatures (1–15 °C) to yield 3-methylamino-1-phenyl-1-propanol, a close analog to the target compound but with a phenyl rather than fluorophenyl substituent.

This method emphasizes a single-step reduction, improving efficiency and yield. Post-reduction processing includes neutralization with sodium hydroxide, extraction with ethyl acetate, and solvent evaporation.

Industrial Scale Considerations

Industrial synthesis typically adapts the above laboratory methods for scale-up, employing:

  • Continuous flow reactors for precise control of reaction parameters.

  • Optimized purification techniques such as column chromatography and crystallization to achieve high purity.

  • Use of safer and more cost-effective reducing agents and solvents.

The industrial process focuses on maximizing yield, minimizing impurities, and ensuring reproducibility.

Comparative Analysis of Preparation Methods

Preparation Step Method A: Nitroalkene Route Method B: Claisen Condensation & Reduction Industrial Adaptation
Starting Materials 3-fluorobenzaldehyde, nitromethane Acetophenone, ethyl formate, methylamine hydrochloride Similar to Method A with bulk reagents
Key Intermediates 3-fluoro-β-nitrostyrene, 3-fluoro-β-aminoethylbenzene Benzoylacetaldehyde sodium salt, 1-phenyl-3-methylamino-1-propen-1-one Same as lab-scale with process optimization
Reduction Agent Lithium aluminum hydride (LiAlH4) Sodium borohydride (NaBH4) in acetic acid Safer hydrides or catalytic hydrogenation
Reaction Conditions Multi-step, low to moderate temperatures Controlled temperature (1–15 °C) for reduction Continuous flow, temperature and pressure control
Purification Chromatography, crystallization Extraction with ethyl acetate, solvent evaporation Advanced chromatographic techniques
Yield Moderate to high, depending on reaction control High yield due to single-step reduction Optimized for industrial scale

Comprehensive Research Findings and Notes

  • The presence of the fluorine atom on the phenyl ring enhances metabolic stability and bioavailability by reducing oxidative metabolism mediated by cytochrome P450 enzymes.

  • The amino and hydroxyl functional groups provide hydrogen-bonding capacity, which is crucial for biological activity and receptor interactions.

  • The methyl group at the second carbon introduces steric hindrance that can influence the stereochemistry of the molecule and its interaction with biological targets.

  • The reduction step using sodium borohydride in acetic acid is temperature-sensitive, with optimal yields observed between 1 and 15 °C, ensuring selective reduction of the propenone intermediate without side reactions.

  • Industrial processes often replace lithium aluminum hydride with safer reducing agents or catalytic hydrogenation to comply with safety and environmental regulations.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
Key Functional Groups Amino (-NH2), Hydroxyl (-OH), Fluorophenyl
Common Reducing Agents Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Typical Reaction Temperatures 1–15 °C (reduction step), ambient to moderate for others
Solvents Used Glacial acetic acid, ethyl acetate, DMSO (industrial)
Purification Methods Column chromatography, solvent extraction, crystallization
Industrial Scale Techniques Continuous flow reactors, advanced purification

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluoro-β-ketoethylbenzene.

    Reduction: Formation of 3-fluoro-β-aminoethylbenzene.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight Key Features
3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol C₁₀H₁₄FNO 3-fluorophenyl, 2-methyl, 3-amino ~199.2 Balanced lipophilicity; fluorine enhances stability
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol C₉H₁₃BrNO₂ 5-bromofuran-2-yl, 2-methyl, 3-amino 234.09 Bromine increases lipophilicity; heterocyclic ring alters electronic properties
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₄Cl₂FN 3-chloro-2-fluorophenyl, 2-methyl, 1-amine 252.13 Chlorine adds steric bulk; hydrochloride salt improves solubility
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol C₁₀H₁₃BrNO₂ 5-bromo-2-methoxyphenyl, 3-amino 260.13 Methoxy group introduces electron-donating effects; bromine enhances halogen bonding
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol C₁₀H₁₃F₂NO 3-methylphenyl, 2,2-difluoro, 3-amino 201.21 Difluoro substitution increases polarity; methylphenyl reduces ring reactivity

Substituent Impact on Properties

Aromatic Ring Modifications

  • Fluorine vs. Bromine/Chlorine : The target compound’s 3-fluorophenyl group provides metabolic stability without excessive lipophilicity, unlike bromine (in and ) or chlorine (), which increase molecular weight and hydrophobicity .
  • Heterocyclic vs.

Backbone Functionalization

  • Amino Group Position: The target compound’s amino group at C3 contrasts with the C1-amine in , which may affect hydrogen-bonding interactions and receptor binding .
  • Methyl vs. Difluoro Groups : The 2-methyl group in the target compound contributes to steric hindrance, while the 2,2-difluoro substitution in enhances electronegativity and conformational rigidity .

Biological Activity

3-Amino-1-(3-fluorophenyl)-2-methylpropan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, including a fluorinated aromatic ring and an amino alcohol functional group. These characteristics suggest potential interactions with biological targets, which may lead to various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular structure of this compound includes:

  • Amino group : Facilitates hydrogen bonding with biological molecules.
  • Fluorinated phenyl ring : Enhances lipophilicity and may improve binding affinity to receptors.
  • Methyl group : Contributes to steric effects that influence interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The amino group allows for hydrogen bonding, which can modulate enzyme activity. The fluorinated aromatic moiety may enhance hydrophobic interactions with active sites, potentially influencing substrate specificity and catalytic efficiency.
  • Receptor Binding : The compound's structure suggests it may interact with various receptors, including those involved in neurotransmission and inflammation. The presence of the fluorine atom can increase the selectivity and potency of binding due to enhanced electronic properties.
  • Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit significant antibacterial properties. The structural features of this compound may confer similar activities against Gram-positive and Gram-negative bacteria.

Antimicrobial Studies

Research has shown that compounds structurally related to this compound demonstrate notable antibacterial effects. For example, derivatives tested against Staphylococcus aureus and Escherichia coli revealed Minimum Inhibitory Concentrations (MICs) in the low micromolar range. A comparative analysis is presented in Table 1:

CompoundTarget BacteriaMIC (µM)
Compound AS. aureus5
Compound BE. coli10
This compoundS. aureus, E. coliTBD

Note: TBD indicates that specific MIC data for this compound is yet to be determined.

Neuropharmacological Potential

Studies have suggested that compounds with similar structures can affect neurochemical pathways, potentially offering therapeutic benefits in treating central nervous system disorders. For instance, research on related fluorinated compounds indicates they may stabilize microtubules, which are crucial for neuronal function and integrity.

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